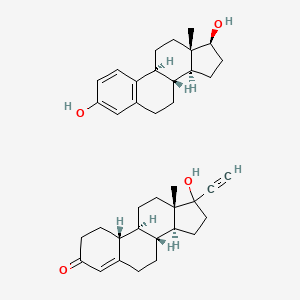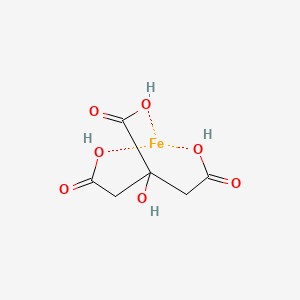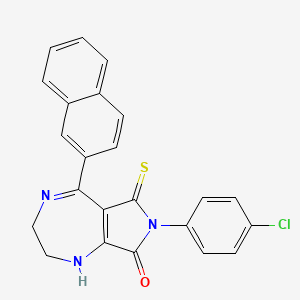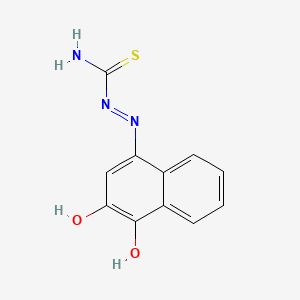![molecular formula C18H15Cl2N3OS B1229523 N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Receptor Antagonist Studies
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide has been identified in studies related to leukotriene D4 receptor antagonism. Specifically, a study by Zamboni et al. (1992) found that modifications to a quinoline compound led to the development of potent and orally active LTD4 receptor antagonists, useful in the treatment of conditions like asthma and allergic rhinitis (Zamboni et al., 1992).
Cytotoxicity Studies
A study by Hall, Wong, and Scovill (1995) reported on the cytotoxicity of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides. They found that these compounds demonstrated cytotoxicity against the growth of various cultured cell lines, indicating potential applications in cancer research (Hall et al., 1995).
Anti-inflammatory Studies
Research by Dassonville et al. (2008) focused on the synthetic development of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs (Non-Steroidal Anti-Inflammatory Drugs). These compounds showed significant activity in assays like the TPA-induced mouse ear swelling test, suggesting their potential as anti-inflammatory agents (Dassonville et al., 2008).
Neuroinflammation Biomarker Studies
Brouwer et al. (2016) explored modifications to an N-methyl-(quinolin-4-yl)oxypropanamide scaffold to develop new radioligands for PET imaging of brain TSPO (translocator protein), a biomarker of neuroinflammation. Their findings highlight the potential of such compounds in neuroimaging and the study of neuroinflammatory conditions (Brouwer et al., 2016).
Antitumor and Antimicrobial Activities
Further studies have focused on the antitumor and antimicrobial potential of compounds structurally similar to N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide. For instance, Mohamed et al. (2016) synthesized and tested various quinazolinone derivatives for their anticancer activity, demonstrating their effectiveness against several cancer cell lines (Mohamed et al., 2016). Similarly, Dawbaa et al. (2021) synthesized novel thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, indicating their potential in treating infections and cancer (Dawbaa et al., 2021).
Eigenschaften
Produktname |
N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide |
|---|---|
Molekularformel |
C18H15Cl2N3OS |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
N-(3,5-dichloropyridin-2-yl)-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-7-16(22-15-6-4-3-5-13(10)15)25-11(2)18(24)23-17-14(20)8-12(19)9-21-17/h3-9,11H,1-2H3,(H,21,23,24) |
InChI-Schlüssel |
RTNAIWGSPRZEIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=C(C=C(C=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



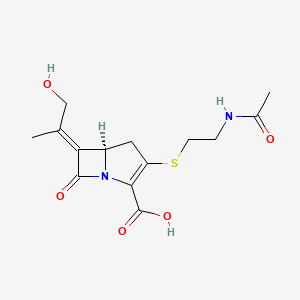
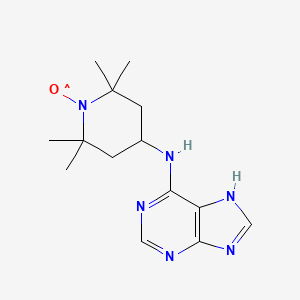
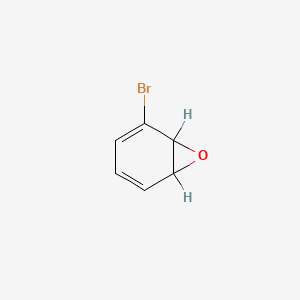



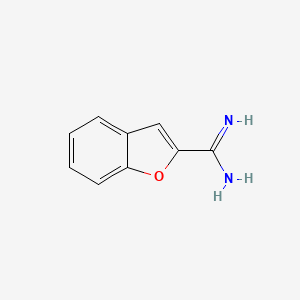
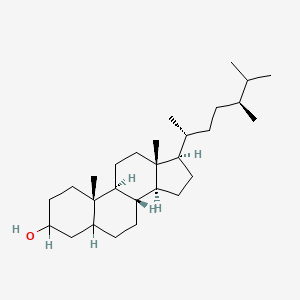
![[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate](/img/structure/B1229455.png)
